molecular formula C29H35N5O2 B2912279 1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}piperidine-4-carboxamide CAS No. 1116045-33-0

1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}piperidine-4-carboxamide

Cat. No.: B2912279
CAS No.: 1116045-33-0
M. Wt: 485.632
InChI Key: UIUZUCYFZLEVFK-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxamide derivative featuring a pyrimidin-4-yl core substituted with a 4-ethylphenoxy group at the 6-position. The carboxamide nitrogen is further functionalized with a [4-(pyrrolidin-1-yl)phenyl]methyl group. Pyrimidine derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, making this compound a candidate for therapeutic development .

Properties

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-pyrrolidin-1-ylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O2/c1-2-22-7-11-26(12-8-22)36-28-19-27(31-21-32-28)34-17-13-24(14-18-34)29(35)30-20-23-5-9-25(10-6-23)33-15-3-4-16-33/h5-12,19,21,24H,2-4,13-18,20H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUZUCYFZLEVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often require a catalyst, such as anhydrous aluminum chloride, and are conducted under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to simpler benzimidazole compounds .

Scientific Research Applications

N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between the target compound and related analogs are summarized below. Key parameters include substituent effects, molecular weight, hydrogen-bonding capacity, and inferred pharmacological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name / Identifier Key Substituents Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Notable Features
Target Compound 4-Ethylphenoxy, [4-(pyrrolidin-1-yl)phenyl]methyl ~430* 1 6–7* Pyrrolidine enhances solubility; pyrimidine core supports π-π interactions.
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide (RN: 1251688-12-6) 4-Fluorobenzyl 434 1 5–6 Fluorine increases electronegativity; may improve metabolic stability.
[1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone Piperazine-3-methylphenyl methanone ~520* 0 8–9 Piperazine linker may enhance CNS penetration; higher molecular weight.
N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide (CAS: 1775453-84-3) 2,4-Dimethylphenyl, 6-(trifluoromethyl)pyrimidine 378.4 1 7 Trifluoromethyl group improves metabolic resistance; compact structure.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidin-1-yl, 2-amine ~192* 2 3 Simplified structure; amino group supports hydrogen bonding.

*Estimated based on structural analogs.

Key Observations:

The trifluoromethyl group in increases metabolic stability but may reduce bioavailability due to higher lipophilicity . The piperazine linker in adds conformational flexibility, which could improve target engagement in CNS applications .

Hydrogen-Bonding Capacity :

  • The target compound’s pyrrolidine moiety increases H-bond acceptors (6–7), favoring solubility over (5–6 acceptors) .
  • The 7 H-bond acceptors in suggest superior solubility but may compromise membrane permeability .

Molecular Weight :

  • Compounds exceeding 500 g/mol (e.g., ) may face challenges in oral bioavailability, whereas the target compound (~430 g/mol) aligns with Lipinski’s rules for drug-likeness .

Research Findings and Implications

Pyrimidine Core Utility: The pyrimidine scaffold is critical for π-π stacking in kinase inhibitors, as seen in analogs like and . Modifications at the 6-position (e.g., 4-ethylphenoxy in the target compound) tune selectivity for specific ATP-binding pockets .

Pyrrolidine vs. Fluorine : The pyrrolidine group in the target compound likely enhances solubility and basicity compared to the fluorine in , which may improve tissue distribution .

Piperazine Linkers : The piperazine-containing analog demonstrates the trade-off between molecular complexity and CNS activity, a consideration for neurodegenerative drug design .

Trifluoromethyl Groups : While ’s trifluoromethyl group boosts metabolic stability, it may reduce passive diffusion, necessitating formulation optimization .

Biological Activity

1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}piperidine-4-carboxamide, often referred to as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its role as an inhibitor of various kinases, particularly in the context of cancer therapy.

Chemical Structure

The compound's structure can be summarized by the following molecular formula:

  • Molecular Formula : C21H28N4O3
  • Chemical Structure : The compound features a pyrimidine ring substituted with an ethylphenoxy group and a piperidine carboxamide moiety, contributing to its pharmacological properties.

The primary biological activity of this compound is linked to its inhibition of the extracellular signal-regulated kinase 5 (ERK5), which is part of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for regulating cell proliferation, migration, and survival, making it a target for cancer therapies.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on ERK5 activity. One study highlighted that modifications at specific positions on the pyrimidine ring could enhance potency while maintaining selectivity against other kinases such as ERK1 and ERK2. For instance, a derivative with a methylpiperazine substitution showed a six-fold increase in potency compared to its parent compound .

Pharmacokinetics

In vivo studies have indicated that certain derivatives possess favorable pharmacokinetic profiles. For example, one derivative exhibited an oral bioavailability of 42% in mouse models, with low clearance rates and half-lives conducive for therapeutic use .

Case Study 1: Antitumor Activity

A notable case study involved testing the compound's efficacy against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in HeLa cells, correlating with its ability to suppress ERK5 autophosphorylation. The IC50 values obtained from these assays suggest strong potential for further development as an antitumor agent.

Case Study 2: Selectivity and Safety Profile

Another study focused on the selectivity of this compound against other MAPK family members. It was found that while inhibiting ERK5, the compound did not significantly affect the closely related kinases, thus indicating a potentially favorable safety profile . Additionally, assessments of hERG channel inhibition revealed that some derivatives did not exhibit significant cardiotoxicity.

Data Tables

Parameter Value
Molecular Weight372.48 g/mol
Oral Bioavailability42%
Clearance Rate14 mL/min/kg
Half-life80 min

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